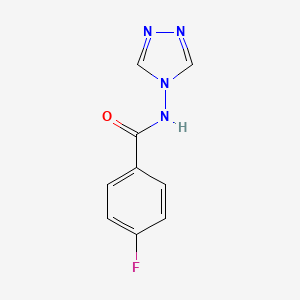

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Overview

Description

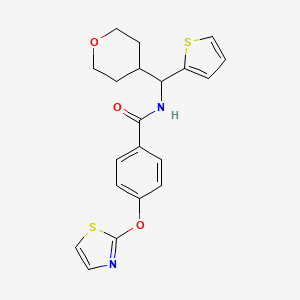

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O . It has a molecular weight of 206.18 . This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis Techniques

Microwave-Assisted Synthesis : A microwave-assisted Fries rearrangement technique, which is catalyst- and solvent-free, has been employed for the efficient synthesis of related triazole derivatives (Moreno-Fuquen et al., 2019).

Microwave-Assisted Synthesis of Analgesic Derivatives : Microwave-assisted synthesis has also been used to create analgesic derivatives of triazole, demonstrating the versatility of this synthetic approach (Zaheer et al., 2021).

Chemical Properties and Applications

Corrosion Inhibition : Triazole Schiff bases, including derivatives similar to 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide, have been investigated as corrosion inhibitors on mild steel in acidic media. These compounds show potential in industrial applications for metal protection (Chaitra et al., 2015).

Antimicrobial Activity : Fluorinated derivatives have shown significant antifungal and antibacterial activity, suggesting potential applications in pharmaceuticals and healthcare (Carmellino et al., 1994).

Anti-HIV and CDK2 Inhibition : Certain fluorine-substituted triazinones exhibit notable anti-HIV activity and CDK2 inhibition, highlighting their potential in therapeutic applications (Makki et al., 2014).

Crystallography and Molecular Structure

- X-Ray Crystal Structure Analysis : Detailed structural analysis via X-ray crystallography of similar compounds provides insights into molecular conformations and interactions, crucial for understanding their chemical behavior (Deng et al., 2014).

Chemical Reactivity and Mechanism Studies

Study of Chemoselectivity in Fluorocyclization : Theoretical studies have explored the mechanisms of fluorocyclization in related compounds, enhancing understanding of their chemical reactivity (Yan et al., 2016).

Intermolecular Interactions Analysis : The characterization of intermolecular interactions in 1,2,4-triazole derivatives, including fluoro derivatives, aids in the understanding of their chemical properties and potential applications (Shukla et al., 2014).

Medicinal Chemistry and Biological Activity

Anti-Influenza Virus Activity : Benzamide-based aminopyrazoles, structurally related to the compound , have shown significant antiavian influenza virus activity, underscoring the potential of such compounds in antiviral therapies (Hebishy et al., 2020).

Antimicrobial Evaluation : Novel fluorine-containing compounds similar to this compound have been synthesized and evaluated for their antimicrobial activities, suggesting their use in combating microbial infections (Desai et al., 2013).

Catalytic and Synthetic Applications

- Catalytic Activity in Synthesis : The use of nickel ferrite nanoparticles in the synthesis of derivatives has been explored, indicating the potential of such compounds in catalytic applications (Rao et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising results of 1,2,4-triazole derivatives in anticancer research, further studies on 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide and similar compounds could be beneficial.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

It is known that the compound’s structure can be modified to control its adsorption behavior, significantly improving its inhibitory efficiency .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to cytotoxic activities against tumor cell lines .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines .

Action Environment

The action, efficacy, and stability of “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLTTXQVAMGCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330939 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

331434-05-0 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

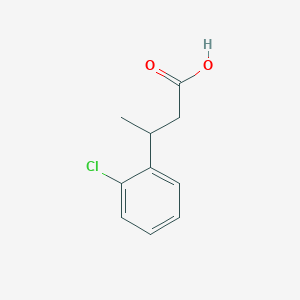

![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile](/img/structure/B2816273.png)

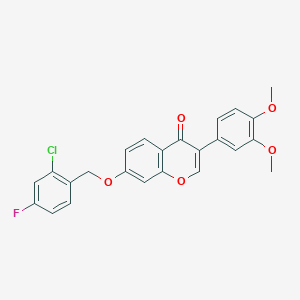

![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)

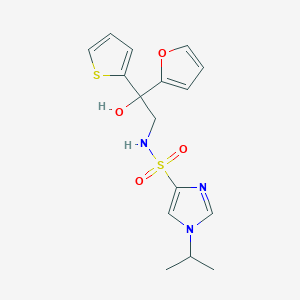

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2816283.png)

![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2816284.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)